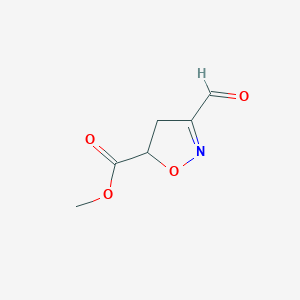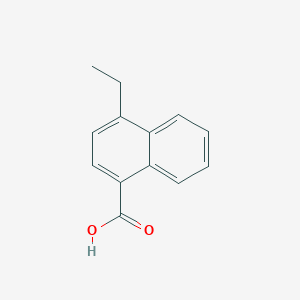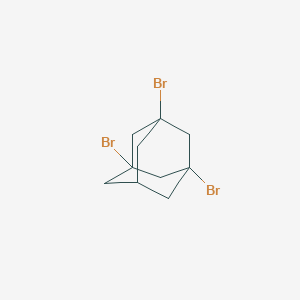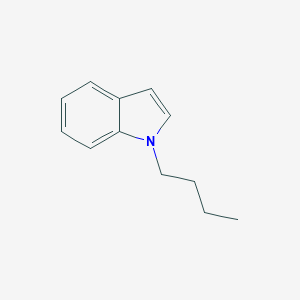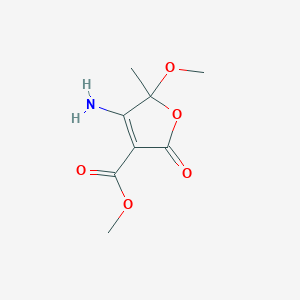
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate, also known as MMFC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MMFC belongs to the class of furan carboxylic acid derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is not fully understood. However, studies have suggested that Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate inhibits the activity of certain enzymes and receptors, leading to its therapeutic effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to bind to the cannabinoid receptor CB1, leading to its anti-inflammatory and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of certain genes involved in apoptosis and cell cycle regulation. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate. One area of research is the development of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate and its potential side effects.
Métodos De Síntesis
The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate involves the reaction of 4-amino-5-methoxy-5-methyl-2-furancarboxylic acid with methyl chloroformate in the presence of a base. The reaction yields Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been studied for its potential neuroprotective effects and can improve cognitive function.
Propiedades
Número CAS |
157558-46-8 |
|---|---|
Nombre del producto |
Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3 |
Clave InChI |
IQZBXTMIRATHPO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
SMILES canónico |
CC1(C(=C(C(=O)O1)C(=O)OC)N)OC |
Sinónimos |
3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
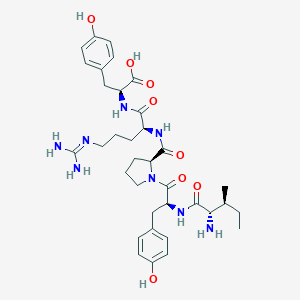
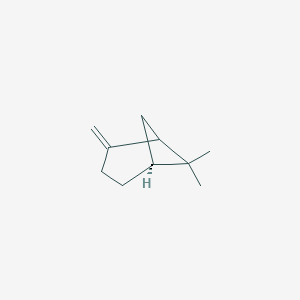
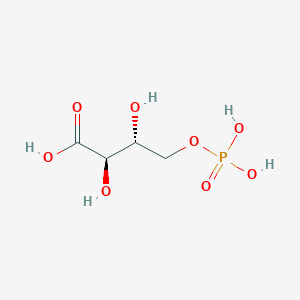
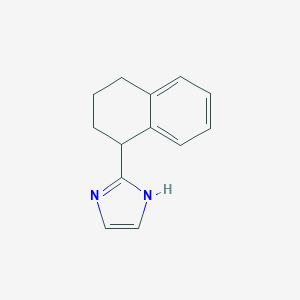
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
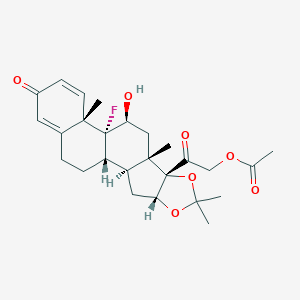
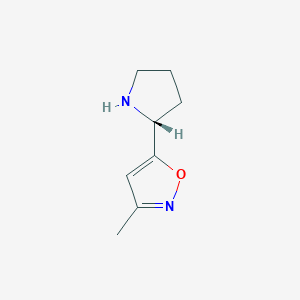
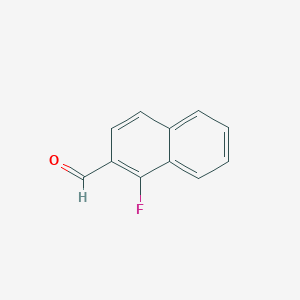
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
